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Get Quote

This guide objectively compares the clinical performance of nemtabrutinib, a novel reversible Bruton's

Tyrosine Kinase (BTK) inhibitor, with other BTK-targeting alternatives, focusing on progression-free

survival (PFS) data in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma

(CLL/SLL).

Introduction to Nemtabrutinib and the BTK Inhibitor
Landscape

BTK is a critical enzyme in the B-cell receptor signaling pathway, essential for the survival and proliferation

of malignant B-cells. The BTK inhibitor landscape has evolved through generations:

1st Generation (Covalent, Irreversible): Ibrutinib
2nd Generation (Covalent, Irreversible): Acalabrutinib, Zanubrutinib (designed for improved

selectivity/safety)
3rd Generation (Non-covalent, Reversible): Pirtobrutinib, Nemtabrutinib (designed to overcome

resistance to covalent BTKi)

Nemtabrutinib (formerly ARQ 531) is an oral, potent, reversible inhibitor that targets both wild-type BTK

and BTK with a common resistance mutation (C481S). It also has activity against other kinases like SRC and

ERK.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 8 Tech Support

https://www.smolecule.com/products/s519378?utm_src=pdf-body
https://www.smolecule.com/products/s519378?utm_src=pdf-interest
https://www.smolecule.com/products/s519378?utm_src=pdf-body
https://www.smolecule.com/products/s519378?utm_src=pdf-body
https://www.smolecule.com/products/s519378?utm_src=pdf-body
https://www.smolecule.com/products/s519378?utm_src=pdf-body
https://www.smolecule.com/products/s519378?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Summary of Key Progression-Free Survival (PFS) Data

The following table summarizes the most recent PFS data from key clinical trials for each agent, primarily in

the post-covalent BTKi setting, which represents the current area of highest unmet need.

Table 1: Progression-Free Survival in Heavily Pre-Treated CLL/SLL Patients

Drug (Class)
Trial Name
(Phase)

Patient
Population
(Post-Covalent
BTKi)

Median
PFS
(Months)

Objective
Response
Rate (ORR)

Key
Reference /
Date

Nemtabrutinib
(Reversible

BTKi)

BRUIN
(Phase 1/2)

144 CLL/SLL
patients (100%

prior covalent
BTKi)

35.3 56.3% ASCO 2024
(Update: June

2024)

Pirtobrutinib
(Reversible

BTKi)

BRUIN
(Phase 1/2)

247 CLL/SLL
patients (100%

prior covalent
BTKi)

19.4 72.3% NEJM 2023

Ibrutinib
(Covalent BTKi)

N/A
(Resynthesis)

Patients naïve
to BTKi therapy

(for reference)

~44-54 ~89% RESONATE-2
Trial

Acalabrutinib
(Covalent BTKi)

ASCEND

(Phase 3)

Patients naïve
to BTKi therapy
(for reference)

Not

Reached
(22mo PFS:

88%)

~81% ASCEND Trial

Zanubrutinib
(Covalent BTKi)

ALPINE

(Phase 3)

Patients naïve
to BTKi therapy
(for reference)

Not

Reached
(24mo PFS:

79%)

~83% ALPINE Trial
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Key Interpretation:

Nemtabrutinib shows a promising median PFS of 35.3 months in a population that is exclusively
comprised of patients who have progressed on prior covalent BTKi therapy. This is a clinically

significant duration of disease control in a heavily pre-treated, high-risk group.
Pirtobrutinib, the first-in-class reversible BTKi, demonstrated a median PFS of 19.4 months in a

similar population, establishing a benchmark.
The data for covalent BTKi (Ibrutinib, Acalabrutinib, Zanubrutinib) are provided for context in the

frontline setting, where they are highly effective. Their efficacy is markedly reduced in the post-
covalent BTKi setting, necessitating the development of reversible inhibitors.

Detailed Experimental Protocols

The data in Table 1 is derived from the following key clinical trials.

3.1. Nemtabrutinib - BRUIN Trial (NCT03740529)

Objective: To evaluate the safety, efficacy, and recommended phase 2 dose (RP2D) of
nemtabrutinib in patients with relapsed/refractory B-cell malignancies.

Study Design: Phase 1/2, open-label, multicenter study.
Patient Cohort (CLL/SLL): The efficacy-evaluable population for the latest analysis included 144

patients with CLL/SLL who had received prior covalent BTKi therapy. Many were also refractory to
venetoclax (a BCL-2 inhibitor).

Intervention: Oral nemtabrutinib at the RP2D of 65 mg once daily.
Endpoints:

Primary: Overall Response Rate (ORR) as per iwCLL 2018 criteria.
Key Secondary: Progression-Free Survival (PFS), Duration of Response (DOR), Safety.

Assessment Method: Tumor assessments were conducted via computed tomography (CT) scans at
baseline, every 8 weeks for the first year, and every 12 weeks thereafter. Response was assessed by

an independent review committee.

3.2. Pirtobrutinib - BRUIN Trial (NCT03740529)

Objective: To evaluate the efficacy and safety of pirtobrutinib in patients with relapsed/refractory B-
cell malignancies who had received prior covalent BTKi.

Study Design: Phase 1/2, open-label, multicenter study.
Patient Cohort (CLL/SLL): 247 patients with CLL/SLL who had received a prior covalent BTKi.

Intervention: Oral pirtobrutinib at 200 mg once daily.
Endpoints:
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Primary: ORR as per iwCLL 2018 criteria.

Key Secondary: PFS, DOR, Safety.
Assessment Method: Similar to the nemtabrutinib cohort, using serial CT scans and independent

review.

Visualizations of Mechanisms and Trial Workflow

4.1. Diagram: BTK Inhibition Mechanisms in CLL/SLL

This diagram illustrates the mechanistic differences between covalent and reversible BTK inhibitors.
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4.2. Diagram: BRUIN Trial Patient Journey & Assessment

This flowchart outlines the experimental workflow for patients in the BRUIN trial cohorts.
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Comparative Analysis and Conclusion

Efficacy in Resistant Disease: Both nemtabrutinib and pirtobrutinib demonstrate significant clinical
activity in patients who have failed prior covalent BTKi therapy, a population with limited effective

options. The reported median PFS of 35.3 months for nemtabrutinib is notably longer than the 19.4
months for pirtobrutinib in this cross-trial comparison. However, direct comparison should be made

with caution due to potential differences in patient baseline characteristics between the two analysis
cohorts within the same trial.

Mechanistic Advantage: The success of both drugs validates the strategy of using reversible BTK
inhibition to overcome the common C481S resistance mutation.

Safety Profile: While not the focus of this PFS guide, the safety and tolerability profiles differ.
Clinician decision-making will involve balancing efficacy (PFS) with the management of specific

adverse events associated with each agent.

In conclusion, nemtabrutinib represents a promising therapeutic option with robust PFS data in the high-

risk, post-covalent BTKi setting. Its performance appears competitive with, and potentially superior in PFS

to, the established reversible BTKi pirtobrutinib, though head-to-head trials are needed for confirmation.

This expanding class of reversible BTK inhibitors is changing the treatment paradigm for relapsed/refractory

CLL/SLL.

To cite this document: Smolecule. [Comparison Guide: Nemtabrutinib in Relapsed/Refractory

Hematologic Cancers]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b519378#nemtabrutinib-progression-free-survival-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 8 Tech Support

https://www.smolecule.com/products/s519378?utm_src=pdf-body
https://www.smolecule.com/products/s519378?utm_src=pdf-body
https://www.smolecule.com/products/s519378?utm_src=pdf-body
https://www.smolecule.com/products/b519378#nemtabrutinib-progression-free-survival-data
https://www.smolecule.com/products/b519378#nemtabrutinib-progression-free-survival-data
https://www.smolecule.com/products/b519378#nemtabrutinib-progression-free-survival-data
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s519378?utm_src=pdf-bulk
https://www.smolecule.com/products/s519378?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 8 Tech Support

https://www.smolecule.com/products/s519378?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

